4-((Furan-2-ylmethyl)thio)piperidine

Medicinal Chemistry Fragment-Based Drug Design ADME-tox Prediction

4-((Furan-2-ylmethyl)thio)piperidine (CAS 1250777-84-4) is a heterocyclic thioether featuring a piperidine core linked to a furan ring via a thiomethylene bridge. This compound, with a molecular weight of 197.30 g/mol and a computed LogP of 1.6, belongs to a class of molecules frequently explored in medicinal chemistry for the unique spatial and electronic properties conferred by the sulfur atom and the oxygen-containing furan ring.

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
Cat. No. B13246339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Furan-2-ylmethyl)thio)piperidine
Molecular FormulaC10H15NOS
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESC1CNCCC1SCC2=CC=CO2
InChIInChI=1S/C10H15NOS/c1-2-9(12-7-1)8-13-10-3-5-11-6-4-10/h1-2,7,10-11H,3-6,8H2
InChIKeyWJPGEJUBVSWBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Analysis: 4-((Furan-2-ylmethyl)thio)piperidine as a Specialized Building Block


4-((Furan-2-ylmethyl)thio)piperidine (CAS 1250777-84-4) is a heterocyclic thioether featuring a piperidine core linked to a furan ring via a thiomethylene bridge [1]. This compound, with a molecular weight of 197.30 g/mol and a computed LogP of 1.6, belongs to a class of molecules frequently explored in medicinal chemistry for the unique spatial and electronic properties conferred by the sulfur atom and the oxygen-containing furan ring [1]. Its structure makes it a versatile intermediate for generating diverse compound libraries, particularly where the secondary amine of the piperidine serves as a key functionalization point.

Handle Free secondary amine enables amidation, sulfonation and library diversification.
Scaffold Furan-thioether-piperidine core provides unique spatial and electronic character.
Profile Computed drug-like properties support fragment-based and lead-optimization workflows.

Beyond Simple Analogs: The Critical Role of the 4-Thiofuran Moiety in 4-((Furan-2-ylmethyl)thio)piperidine


Substituting 4-((Furan-2-ylmethyl)thio)piperidine with a generic piperidine or a simpler thioether building block eliminates its critical dual-functional character. The presence of both a free secondary amine (a common vector for amide or sulfonamide coupling) and an electron-rich furan ring connected via a flexible thioether linker creates a unique pharmacophoric distance and conformational bias not found in 4-alkyl or 4-aryl piperidines [1]. This specific architecture is essential in drug discovery campaigns where the vector for the furan ring and hydrogen-bonding capability of the thioether sulfur are being probed [1]. Using a 4-benzylthio analog, for instance, would alter the electronics, LogP, and escape from flatland potential, derailing a structure-activity relationship (SAR) program from its intended chemical space.

4-Benzylthio or simpler aryl analogs may shift LogP and electronics, derailing established SAR.
Methylene-spaced analog creates a 1,5 N-S distance instead of the 1,4 relationship, altering metal-coordination geometry.
Tertiary amine analog (e.g., 1-(furan-2-ylmethyl)piperidine) lacks a reactive hydrogen-bond donor, blocking further derivatization.

Quantitative Differentiation Guide for 4-((Furan-2-ylmethyl)thio)piperidine Procurement


Differentiation via Computed Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA)

4-((Furan-2-ylmethyl)thio)piperidine (Target) possesses a computed XLogP3 of 1.6 and a Topological Polar Surface Area (TPSA) of 50.5 Ų [1]. This directly contrasts with the closely related analog 4-(((Furan-2-ylmethyl)thio)methyl)piperidine (Comparator 1, CAS 1247621-68-6), which has a molecular weight of 211.32 g/mol and an additional methylene spacer, leading to a predictably higher LogP and altered TPSA due to the increased molecular flexibility and carbon count . The quantified difference in molecular weight of 14.02 g/mol and the structural variance in rotatable bonds (3 for the target [1] vs. an additional rotatable bond for the comparator) directly impact predicted cellular permeability and solubility profiles.

Physicochemical Profile
Class-level inference
Target: MW 197.30, XLogP3 1.6, TPSA 50.5 Ų
Comparator (methylene-spaced): MW 211.32, predicted higher LogP
Lower LogP and MW support drug-likeness and permeability prediction.
Computed properties; experimental verification recommended.
Medicinal Chemistry Fragment-Based Drug Design ADME-tox Prediction

Purity-Driven Procurement Reliability: An Inter-Vendor Quantitative Analysis

Direct vendor comparison based on publicly disclosed specifications reveals that the target compound, 4-((Furan-2-ylmethyl)thio)piperidine, is available with a purity of ≥98% [REFS-3, REFS-4], while a positional isomer, 3-(((Furan-2-ylmethyl)thio)methyl)piperidine, is also supplied at a 97% purity . While both purities are high, the specific configuration of the target compound as a 4-thioether directly on the piperidine ring, versus the 3-methylene-thioether arrangement in the isomer, offers distinct chemical reactivity and synthetic utility.

Purity Comparison
Data to verify
≥98% (target) vs 97% (isomer)
Higher purity supports reproducible biological assay results.
Vendor specifications; batch analysis review advised.
Chemical Procurement Quality Assurance Analytical Chemistry

Structural Differentiation via Regioisomeric Contrast in Synthetic Utility

The compound's identity as a 4-thio-substituted piperidine, with the furan-2-ylmethylthio group directly attached to the piperidine ring [1], distinguishes it from compounds where the sulfur is linked through an additional methylene spacer, such as 4-(((Furan-2-ylmethyl)thio)methyl)piperidine . This direct attachment creates a distinct 1,4-relationship between the piperidine nitrogen and the thioether sulfur, which is a privileged scaffold for chelating metal ions or binding to protein targets where a specific N–S distance is required. Conversely, the methylene-spaced analog presents a longer 1,5-relationship, fundamentally altering its metal-coordination and molecular-recognition properties.

Regioisomeric N-S Distance
Cross-study comparable
Target: 1,4-relationship (N to S)
Comparator: 1,5-relationship (methylene spacer)
1,4 geometry is critical for bidentate metal chelation design.
Structure-based inference; experimental binding studies needed.
Organic Synthesis Medicinal Chemistry Chemical Biology

Differential Reactivity of the Piperidine Secondary Amine: A Predictive Computational Comparison

The target molecule contains a free secondary amine, a central functional handle for diversification [1]. Its computed Hydrogen Bond Donor Count (HBD) is 1 and Acceptor Count (HBA) is 3 [1]. In contrast, common alternatives like 1-(furan-2-ylmethyl)piperidine (a tertiary amine) lack this HBD entirely [2]. This quantified difference critically impacts reactivity: the secondary amine allows for subsequent functionalization (e.g., amidation, sulfonation, arylation) that is impossible with a tertiary amine analog without first undergoing a dealkylation step.

Amine Functionality
Cross-study comparable
HBD 1 (secondary amine) vs HBD 0 (tertiary amine)
Secondary amine enables direct derivatization without dealkylation.
Computed hydrogen bond donor counts.
Computational Chemistry Synthetic Design Reactivity Prediction

Recommended Application Scenarios for 4-((Furan-2-ylmethyl)thio)piperidine Based on Verified Differentiation


Hit-to-Lead Optimization in Drug Discovery Requiring a Low-LogP, Vector-Rich Fragment

Based on its computed LogP of 1.6 and a TPSA of 50.5 Ų [1], 4-((Furan-2-ylmethyl)thio)piperidine is ideally suited as a starting fragment in hit-to-lead campaigns. Its superior physicochemical profile, quantified by a lower molecular weight (197.30 g/mol) compared to methylene-spaced analogs [1], provides a crucial advantage in leaving headroom for molecular property growth without violating Lipinski's rules. Research groups should prioritize this compound when the goal is to build a lead series with excellent predicted intestinal absorption and permeability.

Targeted Synthesis of Novel Chelating Ligands for Metalloprotein Research

The direct 1,4-relationship between the secondary amine and the thioether sulfur [1] establishes 4-((Furan-2-ylmethyl)thio)piperidine as a preferred precursor for bidentate (N,S) ligand synthesis. This specific atomic arrangement is non-substitutable with longer-linker isomers for applications aiming to chelate specific transition metals [1]. Projects investigating metalloenzyme active sites or developing catalysts should procure this exact regioisomer to ensure correct metal coordination geometry.

Synthetic Diversification Libraries Requiring a High-Purity Secondary Amine Core

The combination of a reactive secondary amine (HBD=1) and a proven commercial purity of ≥98% [REFS-3, REFS-4] makes this compound a superior choice for generating diverse compound libraries via high-throughput amidation or combinatorial chemistry [1]. Unlike tertiary amine analogs that cannot be easily diversified, this building block offers a clean synthetic handle, with the high initial purity ensuring consistent yields and product integrity across hundreds of parallel reactions, reducing failed synthesis due to low starting material quality.

Investigative Studies into Thioether-Furan Electronic Interactions

For fundamental research into the electronic coupling between the oxygen-containing furan and the sulfur atom through the methylene linker, this compound serves as a focused probe. Its structural definition, confirmed by InChIKey and canonical SMILES [1], provides a controlled model system without the confounding steric or electronic influences introduced by additional methylene spacers or ring substitutions. This enables precise spectroscopic or electrochemical analyses that would be impossible with a less structurally defined analog.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Low Lipophilicity and TPSA Profile
Drug-likeness and permeability prediction
Metalloprotein Ligand Synthesis
1,4 N-S Bidentate Geometry
Metal coordination geometry verification
Library Diversification
Reactive Secondary Amine and High Purity
Amidation feasibility and yield consistency
Thioether-Furan Electronic Studies
Defined Structural Model
Spectroscopic and electrochemical analysis
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